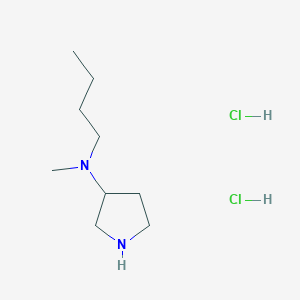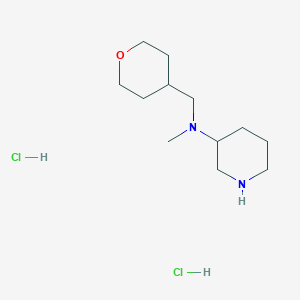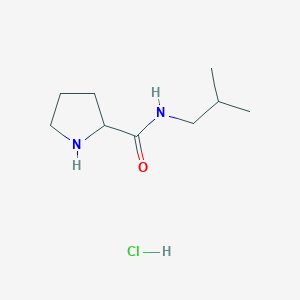![molecular formula C8H7ClN2 B1424201 3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1190313-79-1](/img/structure/B1424201.png)
3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Übersicht
Beschreibung
Pyrrolopyridines are a class of organic compounds containing a pyrrole ring fused with a pyridine ring . They are part of a broader class of compounds known as heterocyclic compounds, which contain at least one atom other than carbon in their ring structure, usually nitrogen, oxygen, or sulfur .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives often involves complex organic reactions . For instance, one method involves the use of the Pictet–Spengler reaction, which is a chemical reaction used to synthesize tetrahydroisoquinolines .Molecular Structure Analysis
The molecular structure of pyrrolopyridines consists of a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) fused with a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .Chemical Reactions Analysis
Pyrrolopyridines can undergo various chemical reactions, depending on the functional groups present in the molecule . For example, they can participate in substitution reactions, where one atom or group of atoms is replaced by another .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridines can vary depending on their specific structure. For example, they typically have a high melting point and are solid at room temperature . They also tend to be soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics: FGFR Inhibitors
3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . Abnormal activation of FGFR signaling pathways is associated with the progression of various cancers, including breast, lung, prostate, bladder, and liver cancers. These derivatives can inhibit cancer cell proliferation, migration, and invasion, making them promising candidates for cancer therapy.
Anticancer Targeting: Carbonic Anhydrase IX Inhibitors
The pyridine scaffold, which includes 3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine , has been identified for its medicinal attributes in anticancer targeting . Specifically, compounds containing this scaffold have shown inhibitory action against Carbonic Anhydrase IX (CAIX) , a marker overexpressed in cancer cells, suggesting a potential role in developing anticancer drugs.
Diabetes Management: Blood Glucose Reduction
Compounds based on the 3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine structure have been evaluated for their efficacy in reducing blood glucose levels . This application is particularly relevant for the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, and other conditions where blood glucose reduction is beneficial.
Organ Development and Angiogenesis
The FGF–FGFR axis, which can be modulated by 3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives, is involved in organ development and angiogenesis . By influencing this pathway, these compounds could contribute to therapeutic strategies for diseases related to these biological processes.
Cell Proliferation and Migration
As FGFR inhibitors, 3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives can regulate cell proliferation and migration . This property is crucial for wound healing and tissue regeneration, as well as for controlling pathological conditions like fibrosis and cancer metastasis.
Synthetic Chemistry: Building Blocks for Heterocyclic Compounds
The 3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine compound serves as a versatile building block in synthetic chemistry for constructing a wide array of heterocyclic compounds . These heterocycles are essential in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-8-6(2-3-10-5)7(9)4-11-8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENLCYJBJNMRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260361 | |
| Record name | 3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
1190313-79-1 | |
| Record name | 3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424123.png)
![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)


![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)
![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)


![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)